10-Hidroxiwarfarina

Descripción general

Descripción

10-Hidroxi Warfarina es un metabolito hidroxilado de Warfarina, un anticoagulante ampliamente utilizado. Warfarina es conocida por su capacidad para prevenir la formación de coágulos sanguíneos al inhibir los factores de coagulación dependientes de la vitamina K. La hidroxilación de Warfarina da como resultado varios metabolitos, incluida la 10-Hidroxi Warfarina, que juega un papel significativo en la farmacocinética y farmacodinamia de la terapia con Warfarina .

Aplicaciones Científicas De Investigación

10-Hidroxi Warfarina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el metabolismo de Warfarina y sus interacciones con las enzimas citocromo P450.

Biología: Se investiga su papel en las vías metabólicas de Warfarina y su impacto en las interacciones fármaco-fármaco.

Medicina: Se estudia por sus posibles efectos en la terapia anticoagulante y su papel en la medicina personalizada.

Industria: Se utiliza en el desarrollo de métodos analíticos para la cuantificación de metabolitos de Warfarina en muestras biológicas

Mecanismo De Acción

10-Hidroxi Warfarina ejerce sus efectos inhibiendo la actividad de la reductasa de epóxido de vitamina K, similar a la Warfarina. Esta inhibición evita la regeneración de la vitamina K activa, lo que lleva a una disminución en la síntesis de factores de coagulación dependientes de la vitamina K. Los objetivos moleculares incluyen los factores de coagulación II, VII, IX y X. Las vías involucradas están principalmente relacionadas con la cascada de coagulación .

Compuestos similares:

- 6-Hidroxi Warfarina

- 7-Hidroxi Warfarina

- 8-Hidroxi Warfarina

- 4’-Hidroxi Warfarina

Comparación: 10-Hidroxi Warfarina es única debido a su hidroxilación específica en la posición 10, que afecta sus propiedades farmacocinéticas y vías metabólicas. En comparación con otros metabolitos hidroxilados, 10-Hidroxi Warfarina tiene interacciones distintas con las enzimas citocromo P450 y diferentes tasas de reducción y oxidación .

Safety and Hazards

Direcciones Futuras

The reduction of 10-Hydroxywarfarin is the only elimination pathway that may have clinical significance . By comparison, reductive reactions for the other hydroxywarfarins were much less efficient . This pathway for 10-Hydroxywarfarin may have clinical relevance as well given its anticoagulant activity and capacity to inhibit S-warfarin metabolism . Future research could focus on this pathway and its implications for anticoagulation therapy.

Análisis Bioquímico

Biochemical Properties

10-Hydroxywarfarin interacts with several enzymes and proteins. It is a major metabolite of the CYP3A4 enzyme . It has also been found to inhibit CYP2C9, an enzyme responsible for the metabolism of S-warfarin, a pharmacologically potent form of warfarin . The nature of these interactions involves the binding of 10-Hydroxywarfarin to the active sites of these enzymes, influencing their activity .

Cellular Effects

10-Hydroxywarfarin can influence various cellular processes. It has been found to inhibit the metabolism of S-warfarin by CYP2C9 . This inhibition can impact cell signaling pathways and gene expression related to the coagulation process . Furthermore, 10-Hydroxywarfarin may affect cellular metabolism by altering the activity of enzymes involved in drug metabolism .

Molecular Mechanism

The molecular mechanism of 10-Hydroxywarfarin involves its interaction with enzymes like CYP2C9 and CYP3A4 . It binds to these enzymes, inhibiting their activity and thereby influencing the metabolism of warfarin . This can lead to changes in gene expression and cellular signaling related to coagulation .

Temporal Effects in Laboratory Settings

Over time, the effects of 10-Hydroxywarfarin can change in laboratory settings. For instance, it has been suggested that only the reduction of 10-Hydroxywarfarin is likely to be significant in the clearance of the metabolite . This suggests that the product’s stability and long-term effects on cellular function may vary depending on the specific conditions of in vitro or in vivo studies .

Metabolic Pathways

10-Hydroxywarfarin is involved in the metabolic pathways of warfarin. It is produced through the oxidation of warfarin, primarily by the CYP3A4 enzyme . Additionally, it has been found to undergo reduction, possibly impacting its pharmacological activity and elimination .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 10-Hidroxi Warfarina se puede sintetizar mediante la hidroxilación de Warfarina utilizando enzimas citocromo P450. El proceso implica la oxidación de Warfarina en la posición 10, lo que da como resultado la formación de 10-Hidroxi Warfarina. Esta reacción se lleva a cabo típicamente in vitro utilizando microsomas hepáticos o enzimas recombinantes .

Métodos de producción industrial: La producción industrial de 10-Hidroxi Warfarina implica el uso de biocatalizadores, como las enzimas citocromo P450, para lograr la hidroxilación selectiva. El proceso está optimizado para la producción a gran escala controlando las condiciones de reacción, como la temperatura, el pH y la concentración de la enzima .

Análisis De Reacciones Químicas

Tipos de reacciones: 10-Hidroxi Warfarina se somete a varias reacciones químicas, que incluyen:

Oxidación: La oxidación adicional de 10-Hidroxi Warfarina puede conducir a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir 10-Hidroxi Warfarina en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y enzimas citocromo P450.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o reductasas enzimáticas.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del derivado deseado.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Derivados de alcohol.

Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.

Comparación Con Compuestos Similares

- 6-Hydroxy Warfarin

- 7-Hydroxy Warfarin

- 8-Hydroxy Warfarin

- 4’-Hydroxy Warfarin

Comparison: 10-Hydroxy Warfarin is unique due to its specific hydroxylation at the 10th position, which affects its pharmacokinetic properties and metabolic pathways. Compared to other hydroxylated metabolites, 10-Hydroxy Warfarin has distinct interactions with cytochrome P450 enzymes and different rates of reduction and oxidation .

Propiedades

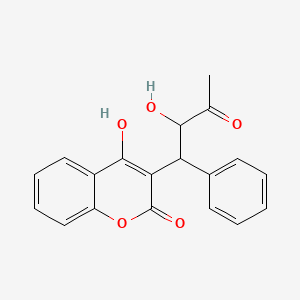

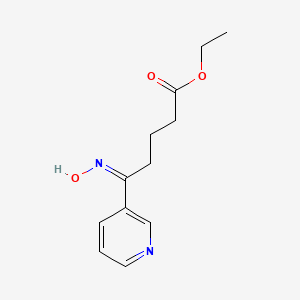

IUPAC Name |

4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSPAZBZFZZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201003207 | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83219-99-2 | |

| Record name | 10-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: While 10-Hydroxywarfarin itself possesses anticoagulant activity, its primary target is vitamin K epoxide reductase (VKOR). [] By inhibiting VKOR, 10-Hydroxywarfarin disrupts the vitamin K cycle, ultimately reducing the availability of reduced vitamin K. This depletion inhibits the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, impacting coagulation. []

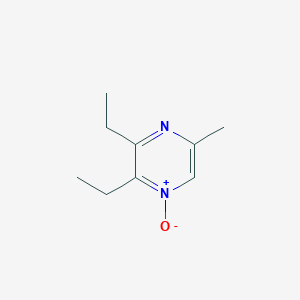

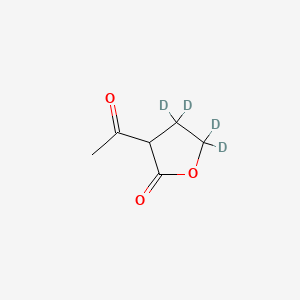

ANone: 10-Hydroxywarfarin is a derivative of warfarin with a hydroxyl group at the 10-position.

- Molecular formula: C19H16O5 [, ]

- Molecular weight: 324.32 g/mol []

- Spectroscopic data: Please refer to the literature for detailed spectroscopic information. []

ANone: The provided research focuses on the pharmacological and biochemical aspects of 10-Hydroxywarfarin. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: 10-Hydroxywarfarin is not generally recognized for catalytic properties. Its significance lies in its role as a metabolite and inhibitor within the context of warfarin metabolism.

A: Yes. Molecular modeling studies have been conducted to predict the reduction reactions of 10-Hydroxywarfarin and other hydroxywarfarin isomers. [] This approach helped understand the selectivity and specificity of reductase enzymes toward these metabolites.

A: Studies investigating the structure-activity relationship of warfarin and its metabolites revealed that 10-Hydroxywarfarin, alongside warfarin alcohols, demonstrated the highest potency in inhibiting γ-glutamyl carboxylation. [] This suggests that the 10-hydroxyl group contributes significantly to its inhibitory activity on VKOR. Additionally, research on hydroxywarfarin isomers revealed that the location of the hydroxyl group considerably impacts the reduction selectivity of UGT enzymes. [] For example, UGT1A9 exhibited high selectivity for 8-Hydroxywarfarin, indicating that subtle structural variations can significantly affect enzyme affinity. []

A: The provided research primarily focuses on the metabolic interactions and inhibitory potential of 10-Hydroxywarfarin. While it acknowledges that hydroxywarfarin metabolites, including 10-Hydroxywarfarin, exist in higher concentrations than warfarin in plasma, the studies do not delve into specific stability or formulation strategies for 10-Hydroxywarfarin itself. []

ANone: The provided research focuses on the biochemical and pharmacological aspects of 10-Hydroxywarfarin. As 10-Hydroxywarfarin is a metabolite of warfarin and not a directly administered drug, specific SHE regulations targeting this compound are not discussed.

A: Research indicates that 10-Hydroxywarfarin, primarily metabolized by CYP3A4, exhibits a prolonged half-life compared to warfarin. [] It does not seem to undergo significant renal excretion. [] This long half-life, along with its inhibitory potency on CYP2C9, suggests a potential role in influencing the overall pharmacokinetic profile of warfarin. [, ] Studies have shown that its plasma concentration can be significantly higher than warfarin itself. [, ]

A: Several in vitro studies using human liver microsomes and recombinant enzymes have been conducted to assess 10-Hydroxywarfarin's inhibitory effects on CYP2C9. [, ] These studies established its potency as a competitive inhibitor of S-warfarin metabolism. Additionally, cell-based assays using engineered HEK 293 cells demonstrated the inhibitory effect of 10-Hydroxywarfarin on vitamin K cycle activity, highlighting its anticoagulant properties. [] While in vivo data specifically for 10-Hydroxywarfarin is limited within these studies, its pharmacokinetic behavior has been investigated in the context of warfarin administration in humans. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)